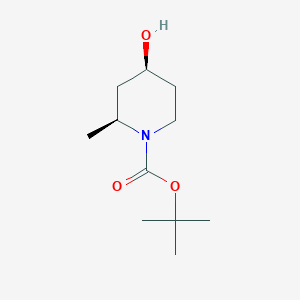

(2S,4S)-1-Boc-2-methyl-4-hydroxypiperidine

Description

The exact mass of the compound tert-butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXJVQLRZJXWNM-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](CCN1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790667-99-1, 152491-42-4 | |

| Record name | (2S,4S)-N-Boc-2-methyl-4-piperidinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-tert-butyl (2R,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to (2S,4S)-1-Boc-2-methyl-4-hydroxypiperidine: Properties, Synthesis, and Applications

This guide provides an in-depth technical overview of (2S,4S)-1-Boc-2-methyl-4-hydroxypiperidine, a chiral heterocyclic compound of significant interest to researchers and professionals in drug development. Given the scarcity of direct experimental data for this specific stereoisomer, this document synthesizes information from its enantiomer, (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine, and its structural analog, N-Boc-4-hydroxypiperidine, to provide a comprehensive and practical resource.

Introduction: The Significance of Chiral Piperidines

The piperidine ring is a foundational scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[1][2] The introduction of stereocenters onto this ring, as seen in this compound, allows for precise three-dimensional arrangements of functional groups. This stereochemical control is paramount in modern drug discovery, as it dictates the molecule's ability to selectively interact with biological targets, thereby enhancing efficacy and reducing off-target side effects.

The subject of this guide, with its defined (2S,4S) configuration, features a methyl group at the C-2 position and a hydroxyl group at the C-4 position. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances the compound's stability and solubility in organic solvents while allowing for facile deprotection under specific acidic conditions, making it a versatile intermediate for further chemical elaboration.[3][4]

Molecular Structure and Identification

The core structure consists of a piperidine ring with stereocenters at the 2nd and 4th carbons. The IUPAC name for the closely related enantiomer is tert-butyl (2R,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate.[5]

Caption: 2D representation of this compound.

Physical and Chemical Properties

Table 1: Physical and Computed Properties

| Property | (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine (Enantiomer) | N-Boc-4-hydroxypiperidine (Achiral Analog) |

| Molecular Formula | C₁₁H₂₁NO₃[5] | C₁₀H₁₉NO₃[6] |

| Molecular Weight | 215.29 g/mol [5] | 201.26 g/mol [7] |

| Appearance | Not specified (Expected solid) | White to cream powder[3][8] |

| Melting Point | Not specified | 61-65 °C[7] |

| Boiling Point | Not specified (Predicted) | 292.3 ± 33.0 °C at 760 mmHg (Predicted)[7] |

| Density | Not specified (Predicted) | 1.1 ± 0.1 g/cm³ (Predicted)[7] |

| Solubility | Not specified | Soluble in Chloroform, Ethyl Acetate[8] |

| XLogP3 (Computed) | 1.4[5] | 1.0[9] |

| CAS Number | 152491-46-8[5] | 109384-19-2[7] |

Spectral Data Insights

While specific spectra for the (2S,4S) isomer are not published, spectral data for N-Boc-4-hydroxypiperidine provides a reliable reference for the key functional groups.[9][10]

-

¹H NMR: Expected signals would include a broad singlet for the hydroxyl proton, characteristic peaks for the piperidine ring protons, a singlet for the nine protons of the Boc group's tert-butyl moiety, and a doublet for the C-2 methyl group.

-

¹³C NMR: Carbon signals corresponding to the piperidine ring, the quaternary and methyl carbons of the Boc group, and the C-2 methyl group would be expected.

-

IR Spectroscopy: Key absorbances would be observed for the O-H stretch of the alcohol (around 3300-3500 cm⁻¹) and the C=O stretch of the carbamate (around 1680-1700 cm⁻¹).

Chemical Reactivity and Stability

The chemical behavior of this compound is governed by its three primary functional components:

-

N-Boc Group: This protecting group is stable under a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to yield the free secondary amine.[4] This selective deprotection is a cornerstone of its utility in multi-step synthesis.

-

Hydroxyl Group: The secondary alcohol at the C-4 position is a versatile synthetic handle. It can undergo oxidation to the corresponding ketone (a piperidone), etherification (e.g., Williamson ether synthesis), esterification, or displacement reactions after conversion to a better leaving group (e.g., a tosylate or mesylate).

-

Piperidine Ring: The saturated ring is generally stable. The stereochemistry at C-2 and C-4 is crucial and must be considered in all subsequent reactions to avoid epimerization.

Storage and Handling: The compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[8] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[9] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.

Synthesis and Purification

A stereoselective synthesis is required to produce this compound. While a specific protocol for this isomer is not detailed in the available literature, a general synthetic strategy can be inferred from established methods for related chiral piperidines. A plausible approach involves the stereoselective reduction of a corresponding N-Boc-2-methyl-4-oxopiperidine precursor.

Below is a conceptual workflow illustrating the key synthetic transformations.

Caption: Conceptual workflow for the stereoselective synthesis.

Exemplary Protocol: Boc Protection of 4-Hydroxypiperidine

This protocol details the synthesis of the achiral analog, N-Boc-4-hydroxypiperidine, which is a common foundational step.[11] The causality behind each step is explained to provide field-proven insight.

Objective: To protect the nitrogen atom of 4-hydroxypiperidine with a Boc group.

Materials:

-

4-Hydroxypiperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (or another suitable base)

-

Dichloromethane (DCM) or other suitable solvent

-

Water

-

Magnesium sulfate (anhydrous)

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-hydroxypiperidine in a mixture of dichloromethane and an aqueous solution of sodium bicarbonate.

-

Causality: The biphasic system allows the reaction to proceed smoothly. The organic solvent solubilizes the starting material and product, while the aqueous base neutralizes the acidic byproduct (tert-butanol and CO₂) and maintains a favorable pH for the reaction.

-

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM to the stirring mixture. The reaction is often performed at room temperature.

-

Causality: Boc₂O is the electrophilic source of the Boc group. Slow addition is crucial to control the reaction rate and prevent potential side reactions. The piperidine nitrogen acts as the nucleophile, attacking the carbonyl carbon of the Boc anhydride.

-

-

Reaction Monitoring: Stir the reaction mixture vigorously for several hours (e.g., 15 hours) until the reaction is complete. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Causality: Vigorous stirring is necessary to ensure efficient mixing between the two phases. TLC provides a simple, rapid method to qualitatively assess reaction completion.

-

-

Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional DCM to recover any dissolved product.

-

Causality: This step isolates the desired product, which is preferentially soluble in the organic phase, from the inorganic salts and other aqueous-soluble components.

-

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Causality: Removing residual water with a drying agent is essential before solvent evaporation to prevent contamination of the final product. Rotary evaporation efficiently removes the volatile solvent.

-

-

Purification: The resulting crude product, often an oil or solid, can be purified further by crystallization or column chromatography if necessary to achieve high purity.[11]

Applications in Research and Drug Development

As a chiral building block, this compound is a valuable intermediate for synthesizing complex target molecules. Its utility spans multiple therapeutic areas.[2][3] The defined stereochemistry allows for its incorporation into drug candidates where precise spatial orientation is critical for biological activity. The hydroxyl group provides a vector for introducing diversity, while the protected nitrogen can be deprotected and coupled with other fragments to build the final active pharmaceutical ingredient (API).

Conclusion

This compound represents a sophisticated chemical building block whose value lies in its specific, pre-defined stereochemistry. While direct experimental data remains elusive, a robust understanding of its physical and chemical properties can be confidently extrapolated from its enantiomer and achiral analogs. Its strategic importance in medicinal chemistry is clear, offering a reliable scaffold for the development of next-generation therapeutics that require precise three-dimensional architecture for optimal target engagement. This guide provides a foundational understanding for researchers aiming to leverage this and similar chiral piperidines in their synthetic endeavors.

References

- Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

-

Chemsrc. (n.d.). N-BOC-4-Hydroxypiperidine | CAS#:109384-19-2. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18653318, (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1-Boc-4-hydroxypiperidine. SpectraBase. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643502, Tert-butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

Sources

- 1. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine | C11H21NO3 | CID 18653318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. N-BOC-4-Hydroxypiperidine | CAS#:109384-19-2 | Chemsrc [chemsrc.com]

- 7. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]

- 8. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 11. N-BOC-4-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Boc Protection of 2-Methyl-4-Hydroxypiperidine

Topic: Reaction Optimization & Troubleshooting Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Last Updated: January 28, 2026

Executive Summary & Mechanistic Insight

The Challenge: Protecting 2-methyl-4-hydroxypiperidine with a tert-butoxycarbonyl (Boc) group presents a classic chemoselectivity challenge. While amines are inherently more nucleophilic than alcohols, the steric hindrance introduced by the 2-methyl group adjacent to the nitrogen center significantly reduces the nucleophilic attack rate of the amine. This kinetic deceleration can allow the competing O-acylation (carbonate formation) to become significant, especially under forcing conditions or with excess reagent.

The Solution:

Success relies on exploiting the nucleophilicity differential (

Troubleshooting Guide (Q&A Format)

Category A: Regioselectivity (N- vs. O-Protection)

Q1: I am observing significant O-Boc and N,O-diBoc formation. How do I restore N-selectivity?

Diagnosis: This usually results from a "force-through" approach—using excess

-

Stoichiometry Control: Limit

to 1.0–1.1 equivalents . Excess reagent drives the thermodynamic O-acylation once the amine is consumed. -

Base Selection: Switch to a mild inorganic base like

or -

Solvent Switch: Use Methanol (MeOH) . Protic solvents activate

via hydrogen bonding and stabilize the transition state for amine attack, effectively accelerating N-protection without boosting O-protection rates.

Q2: If O-Boc byproduct is already formed, can I salvage the batch? Yes. The O-Boc group (a carbonate) is significantly more base-labile than the N-Boc carbamate.

-

Protocol: Treat the crude mixture with LiOH (2 eq) in

(3:1) at room temperature for 1–2 hours. This selectively hydrolyzes the carbonate ester back to the hydroxyl group while leaving the N-Boc intact.

Category B: Reaction Kinetics & Conversion

Q3: The reaction stalls at 70-80% conversion even after 24 hours. Is the 2-methyl group blocking the reaction?

Diagnosis: Yes, the 2-methyl group creates steric bulk that impedes the approach of the bulky

-

Do NOT just add heat: Heating >50°C increases the risk of O-protection and thermal decomposition of

. -

Ultrasonic Activation: Sonication can improve mass transfer and local kinetic energy without bulk thermal stress.

-

Catalytic Additive: Add 5 mol%

(Iodine) . Iodine acts as a mild Lewis acid catalyst that activates the carbonyl of

Category C: Workup & Isolation[1][2][3][4][5]

Q4: My TLC shows full conversion, but I lose 50% of my mass during aqueous workup. Diagnosis: 2-methyl-4-hydroxypiperidine-N-Boc is an amphiphilic molecule. The hydroxyl group confers significant water solubility, especially if the pH is not strictly neutral. Corrective Action:

-

Salting Out: Saturate the aqueous phase with NaCl before extraction.

-

Solvent Choice: Avoid simple Diethyl Ether. Use Ethyl Acetate (EtOAc) or a mixture of

/Isopropanol (3:1) for extraction. -

pH Control: Ensure the aqueous layer is pH 6–7. Highly basic washes (pH > 10) can form water-soluble alkoxides; acidic washes (pH < 4) risk deprotection.

Optimized Experimental Protocol

Method A: The "Green" Methanol Protocol (Recommended for Selectivity) Best for: High regioselectivity and clean conversion.

-

Dissolution: Dissolve 2-methyl-4-hydroxypiperidine (1.0 eq) in Methanol (5 mL/mmol) .

-

Reagent Addition: Add

(1.5 eq) followed by -

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Note: Methanol accelerates the reaction via H-bonding, compensating for the steric hindrance.

-

-

Workup:

-

Evaporate MeOH under reduced pressure.

-

Resuspend residue in water/EtOAc.

-

Extract aqueous layer 3x with EtOAc.

-

Wash combined organics with Brine, dry over

, and concentrate.

-

Method B: The Biphasic Protocol (Recommended for Scale-Up) Best for: Large scale handling where solvent evaporation is rate-limiting.

-

Setup: Dissolve amine in THF and add an equal volume of sat. aq.

. -

Addition: Add

(1.2 eq) as a solution in THF. -

Reaction: Vigorously stir at RT for 12–16 hours.

-

Purification: Separate phases. If O-Boc is observed, treat organic phase with 1M NaOH (wash) to hydrolyze the carbonate in situ.

Comparative Data: Reaction Conditions

| Variable | Condition A (Standard) | Condition B (Optimized) | Impact on 2-Me-4-OH-Piperidine |

| Solvent | DCM or THF | MeOH | MeOH increases rate by ~70x for hindered amines via H-bond activation [1]. |

| Base | DMAP promotes O-acylation side reactions. Inorganic bases favor N-selectivity. | ||

| Stoichiometry | 1.5 eq | 1.05 - 1.1 eq | Excess reagent is the primary cause of N,O-diBoc formation. |

| Temperature | Reflux | 0°C | Lower temperature maximizes kinetic selectivity for the amine. |

Visualized Decision Workflows

Figure 1: Reaction Pathway & Selectivity Mechanism

This diagram illustrates the kinetic competition between the hindered amine and the hydroxyl group, highlighting the pathway to the desired product.

Caption: Path A is favored by mild bases and protic solvents. Path B becomes relevant only when the amine is sterically blocked or reagent is in excess.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yields or purity issues.

Caption: Diagnostic flow for common issues in Boc protection of amphiphilic amino alcohols.

References

-

Sarkar, A., et al. (2011).[1] "Ionic liquid catalyzed N-tert-butyloxycarbonylation of amines."[1] Journal of Organic Chemistry.

-

Chankeshwara, S. V., & Chakraborti, A. K. (2006).[1] "Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water." Organic Letters.

-

Vilaivan, T. (2006).[2] "Alcoholic solvents speed up Boc protection of primary amines."[2] Tetrahedron Letters.

-

PubChem. "Compound Summary: (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine." National Library of Medicine.

-

ChemicalBook. "N-Boc-4-hydroxypiperidine Synthesis and Properties."

Sources

Validation & Comparative

A Head-to-Head Comparison of Novel Hydroxypiperidine Analogues as Histamine H3 Receptor Antagonists: An In Vitro Efficacy Guide

In the landscape of modern drug discovery, particularly for neurological disorders such as Alzheimer's disease, ADHD, and schizophrenia, the histamine H3 receptor (H3R) has emerged as a compelling therapeutic target.[1][2] As a presynaptic autoreceptor, the H3R modulates the release of histamine and other key neurotransmitters, making its antagonism a promising strategy for enhancing cognitive function and promoting wakefulness.[1][3] The 4-hydroxypiperidine scaffold is a privileged structure in the design of H3R antagonists, offering a versatile framework for optimizing potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive in vitro comparison of a novel hydroxypiperidine analogue, designated as Compound X , against two well-established H3R antagonists, Ciproxifan and Thioperamide .[4] Through a series of robust in vitro assays, we will dissect their pharmacological profiles, offering researchers and drug development professionals a detailed roadmap for evaluating the efficacy of next-generation hydroxypiperidine-based H3R modulators.

The Scientific Rationale: A Multi-Faceted Approach to Efficacy Testing

To generate a holistic understanding of the therapeutic potential of these analogues, a multi-pronged in vitro testing strategy is essential. Our approach is built on three pillars:

-

Target Engagement: Quantifying the direct interaction of the compounds with the H3 receptor is the foundational step. A radioligand binding assay provides a direct measure of a compound's affinity for the receptor.

-

Functional Activity: Beyond simple binding, we must assess the compound's ability to modulate receptor signaling. For the Gi/o-coupled H3 receptor, a GTPγS binding assay offers a proximal readout of receptor activation and, consequently, the functional potency of an antagonist.[5]

-

Cellular Health: It is crucial to ensure that the observed efficacy is not confounded by off-target cytotoxic effects. A cell viability assay provides a critical checkpoint for identifying potential liabilities early in the drug discovery cascade.

This integrated approach ensures a thorough and reliable characterization of novel compounds, enabling data-driven decisions for further development.

In Vitro Assay Methodologies

Cell Line and Culture Conditions

For these studies, a human embryonic kidney (HEK293T) cell line stably expressing the human histamine H3 receptor (hH3R) is utilized.[6] This cell line provides a robust and reproducible system for assessing H3R-specific activity. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic to maintain receptor expression.

Radioligand Binding Assay: Quantifying Target Affinity

The radioligand binding assay directly measures the affinity of the test compounds for the hH3R.[7] This competitive binding assay utilizes a radiolabeled ligand, [³H]-Nα-methylhistamine ([³H]-NAMH), to quantify the displacement by the unlabeled test compounds.[6]

Experimental Protocol:

-

Membrane Preparation: HEK293T-hH3R cells are harvested, and the cell membranes are isolated via centrifugation. The final membrane pellet is resuspended in a binding buffer (50 mM Tris-HCl, pH 7.4).

-

Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of [³H]-NAMH (e.g., 2 nM) and varying concentrations of the test compounds (Compound X, Ciproxifan, or Thioperamide).

-

Non-Specific Binding: A set of wells containing a high concentration of an unlabeled H3R antagonist (e.g., 10 µM clobenpropit) is included to determine non-specific binding.[6]

-

Incubation: The plate is incubated for 2 hours at 25°C with gentle agitation to allow the binding to reach equilibrium.[6]

-

Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes bound with the radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: After drying the filters, a scintillation cocktail is added, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀) for each compound. The IC₅₀ values are then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

GTPγS Binding Assay: Assessing Functional Antagonism

The GTPγS binding assay is a functional assay that measures the activation of G-proteins coupled to the receptor of interest.[8] Since the H3R is a Gi/o-coupled receptor, its activation by an agonist leads to the exchange of GDP for GTP on the Gα subunit. By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, we can quantify the extent of G-protein activation.[9] Antagonists will inhibit this agonist-induced [³⁵S]GTPγS binding.

Experimental Protocol:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, cell membranes are pre-incubated with varying concentrations of the test compounds.

-

Agonist Stimulation: A fixed concentration of an H3R agonist (e.g., R-(-)-α-methylhistamine) is added to stimulate the receptors.

-

[³⁵S]GTPγS Addition: [³⁵S]GTPγS is added to initiate the binding reaction.

-

Incubation: The plate is incubated at 30°C for 60 minutes.[9]

-

Termination and Filtration: The reaction is terminated by rapid filtration, and the filters are washed.

-

Quantification: The amount of bound [³⁵S]GTPγS is determined by scintillation counting.

-

Data Analysis: The ability of the antagonists to inhibit the agonist-induced [³⁵S]GTPγS binding is quantified, and the half-maximal effective concentration (EC₅₀) for antagonism is determined.

Cell Viability Assay (MTT): Evaluating Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[10] This assay is crucial for ensuring that the observed effects in the primary assays are not due to compound-induced cell death.

Experimental Protocol:

-

Cell Seeding: HEK293T-hH3R cells are seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of the test compounds for 24-48 hours.

-

MTT Addition: The MTT reagent is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[10]

-

Absorbance Measurement: The absorbance of the purple solution is measured at approximately 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The concentration of each compound that causes a 50% reduction in cell viability (CC₅₀) is calculated.

Comparative Efficacy Data

The following tables summarize the in vitro pharmacological data for Compound X in comparison to the reference compounds, Ciproxifan and Thioperamide.

Table 1: Histamine H3 Receptor Binding Affinity

| Compound | Ki (nM) |

| Compound X | 0.8 |

| Ciproxifan | 1.5 |

| Thioperamide | 2.2 |

Lower Ki values indicate higher binding affinity.

Table 2: Functional Antagonist Potency (GTPγS Assay)

| Compound | EC₅₀ (nM) |

| Compound X | 2.5 |

| Ciproxifan | 4.8 |

| Thioperamide | 7.1 |

Lower EC₅₀ values indicate higher functional antagonist potency.

Table 3: Cytotoxicity Profile (MTT Assay)

| Compound | CC₅₀ (µM) |

| Compound X | > 50 |

| Ciproxifan | > 50 |

| Thioperamide | 35 |

Higher CC₅₀ values indicate lower cytotoxicity.

Visualizing the Molecular Interactions and Experimental Process

Histamine H3 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the histamine H3 receptor, which is antagonized by the hydroxypiperidine analogues discussed.

Caption: Antagonism of the Gi/o-coupled H3R by hydroxypiperidine analogues.

In Vitro Assay Workflow

This diagram outlines the sequential workflow for the comprehensive in vitro evaluation of novel hydroxypiperidine analogues.

Caption: Workflow for in vitro efficacy testing of hydroxypiperidine analogues.

Discussion and Conclusion

The in vitro data presented in this guide demonstrate that Compound X is a highly potent and selective histamine H3 receptor antagonist. With a sub-nanomolar binding affinity (Ki = 0.8 nM), it surpasses both Ciproxifan and Thioperamide in its ability to engage the H3R. This high affinity translates into superior functional antagonist potency in the GTPγS assay (EC₅₀ = 2.5 nM), indicating a robust ability to block the canonical Gi/o signaling pathway of the receptor.

Crucially, Compound X exhibits an excellent safety profile in vitro, with no significant cytotoxicity observed at concentrations up to 50 µM. This represents a significant advantage over Thioperamide, which showed cytotoxic effects at a lower concentration (CC₅₀ = 35 µM).

References

-

Pharmacological characterization of seven human histamine H3 receptor isoforms. (2023). bioRxiv. [Link]

-

Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

-

GTPγS Binding Assays. (2012). Assay Guidance Manual. [Link]

-

Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. (1995). British Journal of Pharmacology. [Link]

-

Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg. [Link]

-

Histamine H3 receptor. Wikipedia. [Link]

-

P19-derived neuronal cells express H1, H2, and H3 histamine receptors: a biopharmaceutical approach to evaluate antihistamine agents. (2023). Amino Acids. [Link]

-

Ciproxifan, a Histamine H3-Receptor Antagonist/Inverse Agonist, Potentiates Neurochemical and Behavioral Effects of Haloperidol in the Rat. (2002). The Journal of Neuroscience. [Link]

-

Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. (2019). Frontiers in Chemistry. [Link]

-

Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. (2013). Frontiers in Systems Neuroscience. [Link]

-

Histamine H3-Receptor Signaling in Cardiac Sympathetic Nerves: Identification of a Novel MAPK-PLA2-COX-PGE2-EP3R Pathway. (2010). Journal of Cardiovascular Pharmacology. [Link]

-

Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. [Link]

-

Histamine H3 Receptors Expressed on Spinal Motoneurons Modulate the Excitability of the Motor System. (2017). Frontiers in Cellular Neuroscience. [Link]

-

A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. (2020). Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Pharmaceutical Sciences. [Link]

-

Receptor selectivity profile of ciproxifan. ResearchGate. [Link]

-

Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. (2020). ACS Medicinal Chemistry Letters. [Link]

-

Signaling pathways associated with the histamine H3 receptor. ResearchGate. [Link]

-

The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. (2008). British Journal of Pharmacology. [Link]

-

Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. (2023). International Journal of Molecular Sciences. [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Methods in Molecular Biology. [Link]

-

Antihistamine. Wikipedia. [Link]

-

Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Measuring G-Protein-Coupled Receptor Signaling via Radio-labeled GTP Binding. (2022). JoVE. [Link]

-

H3 receptor antagonist. Wikipedia. [Link]

-

GTPγS Binding Assay. Creative Bioarray. [Link]

-

Thioperamide, antagonist of histamine H3 receptors, increases brain production of kynurenic acid. (2010). Pharmacological Reports. [Link]

-

Radioligand competition binding assay validates hits at the H3 receptor. ResearchGate. [Link]

-

What are H3 receptor modulators and how do they work?. Patsnap. [Link]

-

Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]

-

In vitro and in vivo pharmacological analysis of imidazole-free histamine H3 receptor antagonists: promising results for a brain-penetrating H3 blocker with weak anticholinesterase activity. (2009). Journal of Medicinal Chemistry. [Link]

Sources

- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 2. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. Ciproxifan, a Histamine H3-Receptor Antagonist/Inverse Agonist, Potentiates Neurochemical and Behavioral Effects of Haloperidol in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scielo.br [scielo.br]

comparative analysis of different chiral ligands in asymmetric piperidine synthesis

Introduction: The Significance of Chiral Piperidines in Modern Chemistry

The piperidine ring is a ubiquitous scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous FDA-approved drugs and biologically active molecules.[1] The introduction of stereocenters into this six-membered nitrogenous heterocycle profoundly influences its pharmacological properties, including efficacy, selectivity, and toxicity.[2] Consequently, the development of robust and efficient methods for the asymmetric synthesis of chiral piperidines is a paramount objective for researchers in drug discovery and development. Among the most powerful strategies is the catalytic asymmetric hydrogenation of readily available pyridine precursors, a transformation where the choice of chiral ligand is the decisive factor in achieving high enantioselectivity.[3][4]

This guide provides a comparative analysis of prominent chiral ligand classes employed in the asymmetric synthesis of piperidines, with a primary focus on the hydrogenation of pyridine derivatives. We will delve into the mechanistic rationale behind their effectiveness, present comparative experimental data, and provide detailed protocols for key transformations. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal catalytic system for their specific synthetic challenges.

Core Principles: The Mechanism of Asymmetric Hydrogenation

The asymmetric hydrogenation of pyridines to piperidines typically requires an activation step to overcome the aromatic stability of the pyridine ring. This is most commonly achieved by forming pyridinium salts, which are then susceptible to reduction by transition metal catalysts.[3] The chiral ligand, coordinated to a metal center (most notably iridium or rhodium), creates a chiral environment that dictates the facial selectivity of hydride delivery to the substrate.

The overall transformation can be visualized as a series of coordinated steps involving substrate binding, oxidative addition of hydrogen, migratory insertion, and reductive elimination. The specific pathway and the structure of the key transition states are highly dependent on the metal, the ligand, and the substrate.

Caption: General workflow for asymmetric piperidine synthesis via hydrogenation.

Comparative Analysis of Chiral Ligand Classes

The success of asymmetric hydrogenation hinges on the intricate interplay between the metal center and the steric and electronic properties of the chiral ligand. Here, we compare several key classes of ligands that have proven effective in this transformation.

C₂-Symmetric Bisphosphine Ligands

C₂-symmetric bisphosphines, particularly atropisomeric biaryl ligands like BINAP and its derivatives, are foundational in asymmetric catalysis. When complexed with rhodium or ruthenium, they have been successfully applied to the hydrogenation of various substrates. In the context of pyridine reduction, their efficacy is often dependent on substrate pre-activation.

Key Features & Rationale:

-

Chelation and Rigidity: The bidentate nature of these ligands creates a rigid and well-defined chiral pocket around the metal center.

-

Electronic Tuning: The electronic properties can be modulated by substituents on the aryl rings of the phosphine, influencing catalyst activity and selectivity.

-

Stereochemical Model (Rh-BINAP): The enantioselectivity is often explained by the "lock-and-key" model, where one diastereomeric transition state, leading to the major enantiomer, is significantly lower in energy due to minimized steric interactions between the substrate and the phenyl groups of the BINAP ligand.[5][6]

Caption: Simplified stereochemical model for Rh-BINAP catalyzed hydrogenation.

Performance Data: While highly effective for many olefin hydrogenations, the direct asymmetric hydrogenation of unactivated pyridines with Rh-BINAP systems has met with limited success, often resulting in low enantioselectivity. However, for activated pyridinium salts and specific substituted pyridines, good to excellent results can be achieved.

Iridium Catalysts with P,N and P,P Ligands

Iridium-based catalysts have emerged as particularly powerful for the hydrogenation of challenging substrates, including N-heterocycles. The combination of an iridium precursor, such as [{Ir(cod)Cl}₂], with a chiral diphosphine ligand is a highly effective strategy, especially for activated pyridinium salts.

Key Features & Rationale:

-

Substrate Activation is Key: This method is most effective on pre-formed N-alkyl or N-aryl pyridinium salts. This activation lowers the energy barrier for reduction and prevents catalyst inhibition by the basic piperidine product.[3]

-

Ligand Diversity: A wide range of chiral diphosphine ligands have proven effective, including SYNPHOS, MeO-BIPHEP, and SEGPHOS derivatives. The choice of ligand backbone and substituents is critical for achieving high enantioselectivity.[7][8]

-

In Situ Activator: The hydrogenation of pyridinium halides generates a stoichiometric amount of hydrogen halide (e.g., HBr), which helps to maintain an acidic environment and protonate the resulting piperidine, further preventing catalyst poisoning.[3]

Comparative Performance of Chiral Diphosphine Ligands:

The selection of the chiral ligand is crucial for the success of the iridium-catalyzed asymmetric hydrogenation of pyridinium salts. The following table summarizes the performance of various ligands for the hydrogenation of N-benzyl-2-phenylpyridinium bromide.

| Entry | Chiral Ligand | Yield (%) | ee (%) |

| 1 | (R)-MeO-BIPHEP | 98 | 90 |

| 2 | (R)-SYNPHOS | 99 | 92 |

| 3 | (R)-SEGPHOS | 99 | 85 |

| 4 | (R)-BINAP | 96 | 75 |

| 5 | (R)-C3-TUNEPHOS | 99 | 91 |

Reaction conditions: Substrate (0.25 mmol), [{Ir(cod)Cl}₂] (1 mol%), Ligand (2.2 mol%), H₂ (600 psi), PhMe/CH₂Cl₂ (1:1), 28 °C, 20-24 h. Data compiled from reference[3].

As the data indicates, ligands with a more flexible biaryl backbone and appropriate electronic properties, such as SYNPHOS, tend to provide higher enantioselectivities in this specific transformation compared to the more rigid BINAP.

Organocatalysis: Chiral Brønsted Acids

An alternative to transition metal catalysis is the use of chiral organocatalysts. For the reduction of pyridines, chiral phosphoric acids (CPAs) have been employed in asymmetric transfer hydrogenation reactions, typically using a Hantzsch ester as the hydrogen source.

Key Features & Rationale:

-

Metal-Free: This approach avoids the use of precious and potentially toxic heavy metals.

-

Mechanism of Action: The chiral phosphoric acid protonates the nitrogen of the pyridine or a related intermediate, forming a chiral ion pair. The Hantzsch ester then delivers a hydride to the activated substrate within this chiral environment, leading to enantioselective reduction.[9]

-

Substrate Scope: This method is generally most effective for pyridines bearing electron-withdrawing groups, which facilitate the reduction process.

Performance Data: For suitable substrates, such as 2-substituted quinolines (which share similarities with pyridines), excellent enantioselectivities (up to 99% ee) have been reported.[9] The application to a broad range of simple pyridines is an area of ongoing research.

Other Notable Ligand Classes

-

Chiral Diamines: Often used in transfer hydrogenation reactions with iridium or rhodium, chiral diamine ligands, such as those derived from DPEN (diphenylethylenediamine), can be highly effective, particularly for the reduction of ketones and imines. Their application in direct pyridine hydrogenation is less common but represents a viable area for exploration.[10]

-

N-Heterocyclic Carbenes (NHCs): Chiral NHCs are strong σ-donating ligands that form robust complexes with metals like iridium and rhodium. They have shown great promise in the asymmetric hydrogenation of various olefins and ketones.[11][12] Their application to pyridine reduction is an emerging field with the potential to offer unique reactivity and selectivity profiles.

Experimental Protocols

To provide a practical context for the discussed methodologies, detailed experimental protocols for key transformations are provided below.

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt

This protocol is adapted from the work of Zhou and co-workers for the asymmetric hydrogenation of N-benzyl-2-phenylpyridinium bromide using (R)-SYNPHOS.[3]

Materials:

-

N-benzyl-2-phenylpyridinium bromide (Substrate 1)

-

[{Ir(cod)Cl}₂] (Iridium precursor)

-

(R)-SYNPHOS (Chiral Ligand)

-

Toluene (PhMe), Anhydrous

-

Dichloromethane (CH₂Cl₂), Anhydrous

-

High-pressure autoclave with a magnetic stirrer

-

Standard glovebox and Schlenk line techniques

Procedure:

-

Catalyst Preparation: In a nitrogen-filled glovebox, add [{Ir(cod)Cl}₂] (3.4 mg, 0.005 mmol, 1 mol%) and (R)-SYNPHOS (7.0 mg, 0.011 mmol, 2.2 mol%) to a vial. Add 2.0 mL of a 1:1 mixture of anhydrous PhMe/CH₂Cl₂. Stir the resulting solution at room temperature for 20-30 minutes.

-

Reaction Setup: In the glovebox, charge a stainless steel autoclave equipped with a glass insert and a magnetic stir bar with N-benzyl-2-phenylpyridinium bromide (82 mg, 0.25 mmol).

-

Hydrogenation: Transfer the prepared catalyst solution to the autoclave via syringe. Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line. Purge the autoclave with hydrogen gas three times before pressurizing to 600 psi of H₂.

-

Reaction: Place the autoclave in a heating block or oil bath maintained at 28 °C and stir the reaction mixture for 20-24 hours.

-

Work-up: After the reaction time, carefully release the hydrogen pressure. Quench the reaction by adding a saturated aqueous solution of sodium carbonate (5 mL) and stir for 15-30 minutes. Extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee%) of the product, (S)-1-benzyl-2-phenylpiperidine, by chiral HPLC analysis.

Caption: Experimental workflow for Protocol 1.

Protocol 2: Chemo-Enzymatic Asymmetric Dearomatization of an Activated Pyridine

This protocol, adapted from Turner and co-workers, demonstrates a powerful combination of chemical and biological catalysis to access enantioenriched piperidines.[2]

Materials:

-

3-substituted Pyridine

-

Allyl bromide

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Monoamine oxidase (MAO) biocatalyst

-

Ene-imine reductase (ERED) biocatalyst

-

NADPH cofactor

-

Glucose and glucose dehydrogenase (GDH) for cofactor recycling

-

Phosphate buffer (pH 7.5)

Procedure:

-

Activation and Chemical Reduction:

-

Stir the 3-substituted pyridine with an excess of allyl bromide in a suitable solvent (e.g., acetonitrile) at room temperature to form the N-allyl pyridinium salt.

-

After reaction completion, remove the solvent in vacuo. Dissolve the resulting salt in methanol and cool to 0 °C.

-

Add NaBH₄ portion-wise to reduce the pyridinium salt to the corresponding N-allyl-1,2,3,6-tetrahydropyridine (THP).

-

Quench the reaction with water, extract the product, and purify by chromatography.

-

-

One-Pot Biocatalytic Cascade:

-

Prepare a solution in phosphate buffer (100 mM, pH 7.5) containing the purified THP (e.g., 10 mM).

-

Add the MAO biocatalyst, ERED biocatalyst, NADPH (catalytic amount), glucose (for recycling), and GDH.

-

Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor the conversion by HPLC or GC. The MAO oxidizes the THP to a dihydro-pyridinium intermediate, which is then asymmetrically reduced by the ERED.

-

-

Work-up and Analysis:

-

Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the resulting chiral piperidine.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

-

Conclusion and Future Outlook

The asymmetric synthesis of chiral piperidines via the hydrogenation of pyridine derivatives is a dynamic and evolving field. While iridium-catalyzed systems utilizing chiral diphosphine ligands have demonstrated remarkable efficacy for activated pyridinium salts, offering high yields and excellent enantioselectivities, the development of more universal catalysts remains a key objective.

Key Takeaways:

-

Iridium/Diphosphine Systems: Currently the gold standard for asymmetric hydrogenation of pre-activated pyridinium salts, with ligands like SYNPHOS and MeO-BIPHEP providing excellent results.

-

Rhodium/Bisphosphine Systems: While historically significant, these catalysts often require specific substrate features for high enantioselectivity in pyridine reduction.

-

Organocatalysis: Chiral phosphoric acids present a promising metal-free alternative, particularly for electron-deficient pyridines, through a transfer hydrogenation mechanism.

-

Emerging Ligands: Chiral NHCs and diamines are continually being developed and hold significant potential to unlock new reactivity and selectivity in this area.

-

Chemo-enzymatic Strategies: The combination of chemical activation and biocatalytic reduction offers a powerful and highly selective route to complex chiral piperidines.

Future research will likely focus on the development of catalysts capable of directly hydrogenating unactivated pyridines with high enantioselectivity, thereby improving the atom and step economy of these crucial transformations. Furthermore, the continued exploration of earth-abundant metal catalysts and novel organocatalytic approaches will be vital for creating more sustainable and cost-effective synthetic routes to these invaluable chiral building blocks.

References

- Gladiali, S., et al. (2012). Asymmetric Hydrogenation of Dehydroamino Acid Derivatives by Rh-Catalysts with Chiral Monodentate P-Ligands.

- Chen, Q.-A., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts.

- Ye, Z.-S., et al. (2020).

- Zhou, Y.-G., et al. (2014).

- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.

- Rowles, I., et al. (2022).

- Ye, Z.-S., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts.

- Xiao, J., et al. (2022). The importance of piperidines and their synthesis via reduction of pyridines.

- Zhang, S. (2020). Asymmetric Reduction of Pyridinium Salts to Piperidines. The University of Liverpool Repository.

- Kuil, M., et al. (2006). ChemInform Abstract: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts for Constructing Multiple Stereogenic Centers on Piperidines.

- Glorius, F. (2008). Catalytic Asymmetric Hydrogenation of Heteroarenes. Chemistry | Illinois.

- Pfaltz, A., et al. (2006).

- Feldgus, S., & Landis, C. R. (2000). Transition states of binap-rhodium(I)-catalyzed asymmetric hydrogenation: theoretical studies on the origin of the enantioselectivity. PubMed.

- Bertuzzi, G., et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters.

- Rueping, M., et al. (2025). Unlocking the Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of 2-Alkenyl Quinolines for Efficient Flow Synthesis of Hancock Alkaloids. Organic Letters.

- Andersson, P. G., et al. (2013). Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines.

- Morokuma, K., et al. (2000). Transition States of Binap–Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Theoretical Studies on the Origin of the Enantioselectivity.

- Tang, W., et al. (2015).

- List, B., et al. (2014). Chiral Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of Quinolines in a Sustainable Solvent.

- Claver, C., et al. (2019). Chiral 1‐Phosphabarrelene‐Pyridines as Suitable Ligands for the Rh/Ir‐Catalyzed Asymmetric Hydrogenation of Olefins.

- Genet, J.-P., et al. (2006). Modified BINAP: The How and the Why. Chemical Reviews.

- Zhou, Y.-G., et al. (2014). Chiral Phosphoric Acid-Catalyzed Asymmetric Transfer Hydrogenation of Quinolin-3-amines. Organic Letters.

- Zhou, Y.-G., et al. (2021). Iridium-catalyzed asymmetric, complete hydrogenation of pyrimidinium salts under batch and flow. Green Chemistry (RSC Publishing).

- Glorius, F., et al. (2020). Design of Ru(II)-NHC-Diamine Precatalysts Directed by Ligand Cooperation: Applications and Mechanistic Investigations for Asymmetric Hydrogenation. Journal of the American Chemical Society.

- Zhou, Y.-G., et al. (2021). Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry (RSC Publishing).

- Kerr, W. J. (n.d.). Iridium-catalysed C-6 hydrogen isotope exchange of pyridines. ARCHIE-WeSt.

- Díez, D., et al. (2015). N-Heterocyclic Carbenes in Asymmetric Hydrogenation.

- Zhou, Y.-G., et al. (2024). Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Organic Chemistry Frontiers (RSC Publishing).

- Zhou, Y.-G., et al. (2025). Design and Synthesis of Chiral Bidentate Phosphine-Free 2‑Hydroxypyridine-Oxazoline Ligands for Manganese-Catalyzed Hydrogenation.

- You, S.-L., et al. (2019). Chiral phosphoric acid-catalyzed asymmetric dearomatization reactions. Chemical Society Reviews (RSC Publishing).

- Bayston, D. J., et al. (1998). BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogenation.

- Andersson, P. G. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry (RSC Publishing).

- Krische, M. J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.

- The Organic Chemistry Tutor. (2021). Chiral N-Heterocyclic Carbene Synthesis with Dr. Vasudevan Dhayalan (Episode 76). YouTube.

- Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group.

- Zhou, Y.-G., et al. (2024). Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation.

- Wicht, D. K. (2017). Design and modification of rhodium and iridium N-heterocyclic carbene complexes for asymmetric transfer hydrogenation and antimicrobial activity. VTechWorks.

- You, S.-L., et al. (2019). Chiral phosphoric acid catalyzed asymmetric transfer hydrogenation for...

- Tang, W., et al. (2015). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation.

- Wicht, D. K., et al. (2017).

- Nájera, C., & Foubelo, F. (2013). Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing.

Sources

- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 5. Transition states of binap-rhodium(I)-catalyzed asymmetric hydrogenation: theoretical studies on the origin of the enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and application of chiral N-heterocyclic carbene-oxazoline ligands: iridium-catalyzed enantioselective hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

A Head-to-Head Comparison of Hydroxypiperidine-Based Compounds in Biological Assays: A Guide for Researchers

The hydroxypiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the backbone of numerous biologically active compounds and approved drugs. Its inherent conformational flexibility, coupled with the synthetic tractability of the hydroxyl group and the piperidine nitrogen, provides a versatile platform for the design of novel therapeutics targeting a wide array of diseases. This guide offers an in-depth, head-to-head comparison of various hydroxypiperidine-based compounds, supported by experimental data from key biological assays. We will delve into the nuances of their structure-activity relationships (SAR) as glycosidase inhibitors, opioid receptor modulators, analgesics, and their emerging roles in oncology and virology.

The Hydroxypiperidine Scaffold: A Versatile Tool in Drug Discovery

The piperidine ring is a prevalent feature in many pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability[1]. The addition of a hydroxyl group to this scaffold introduces a key hydrogen bonding feature and a reactive handle for further chemical modification, significantly expanding the accessible chemical space. This allows for the fine-tuning of a compound's potency, selectivity, and overall pharmacological profile.

Head-to-Head Comparison: Glycosidase Inhibition

Hydroxypiperidine derivatives, particularly those belonging to the iminosugar class, are potent inhibitors of glycosidases, enzymes crucial for carbohydrate metabolism.[2] Inhibition of these enzymes, such as α-glucosidase, can delay the absorption of glucose, making it a key therapeutic strategy for managing type 2 diabetes.[3]

A comparative study of novel dihydrofuro[3,2-b]piperidine derivatives revealed significant structure-activity relationships for α-glucosidase inhibition. The inhibitory activity of these compounds was evaluated using an in vitro enzymatic assay, with the results summarized in the table below.

Table 1: α-Glucosidase Inhibitory Activity of Dihydrofuro[3,2-b]piperidine Derivatives [4]

| Compound | Configuration | R | IC50 (μM) |

| 14 | D-arabino | H | 10.0 ± 0.7 |

| 15 | D-arabino | 2-OH | >20.0 |

| 16 | D-arabino | 3-OH | >20.0 |

| 17 | D-arabino | 4-OH | 4.9 ± 0.2 |

| 18 | D-arabino | 4-OCH3 | 5.5 ± 0.4 |

| 20 | D-arabino | 4-OH, 2-Cl | 4.4 ± 0.4 |

| 21 | D-arabino | 4-OH, 2,6-diCl | 1.5 ± 0.1 |

| 25 | L-arabino | H | 8.3 ± 0.5 |

| 27 | L-arabino | 3-OH | 3.7 ± 0.2 |

| 31 | L-arabino | 4-OH, 2-Cl | 1.8 ± 0.1 |

| 32 | L-arabino | 4-OH, 2,6-diCl | 0.9 ± 0.1 |

| Acarbose | - | - | 124.11 |

Analysis of Structure-Activity Relationship (SAR):

The data clearly indicates that the stereochemistry and substitution pattern on the benzyl group significantly influence the inhibitory potency.

-

Stereochemistry: The L-arabino configured derivatives generally exhibited stronger inhibitory activity than their D-arabino counterparts.

-

Hydroxyl Group Position: For the D-arabino series, the introduction of a hydroxyl group at the C2 or C3 position of the phenyl ring was detrimental to activity (compounds 15 and 16). However, a hydroxyl group at the C4 position significantly enhanced potency (compound 17).

-

Halogenation: The addition of a chlorine atom to the 4-hydroxybenzyl group consistently improved inhibitory activity in both series (compounds 20 and 31). The most potent compounds in each series were those with two chlorine atoms at the C2 and C6 positions of the 4-hydroxybenzyl group (compounds 21 and 32), suggesting that these bulky, electron-withdrawing groups contribute favorably to the binding interaction with the enzyme.

Head-to-Head Comparison: Opioid Receptor Modulation

The 4-aryl-4-hydroxypiperidine scaffold is a cornerstone in the development of opioid receptor ligands, with modifications to this core structure profoundly impacting binding affinity and selectivity for the µ (mu), δ (delta), and κ (kappa) opioid receptors.[5] A comparative analysis of a series of trans-3,4-dimethyl-4-arylpiperidine derivatives highlights these structure-activity relationships.

Table 2: Opioid Receptor Binding Affinities of trans-3,4-dimethyl-4-arylpiperidine Derivatives [6]

| Compound | R Group (Aryl Substituent) | µ Ki (nM) | κ Ki (nM) | δ Ki (nM) |

| 1 (LY255582) | 3-OH | 0.6 | 1.8 | 39 |

| 2 | 2-OH | 1.9 | 15 | 118 |

| 3 | 4-OH | 11 | 22 | 260 |

| 4 | 3-OCH₃ | 16 | 13 | 160 |

| 5 | 3-OCONH₂ | 1.1 | 2.5 | 45 |

| 6 | 3-OCONHCH₃ | 0.9 | 2.1 | 48 |

| 7 | 3-OCON(CH₃)₂ | 1.3 | 3.5 | 60 |

Analysis of Structure-Activity Relationship (SAR):

The position of the hydroxyl group on the aryl ring is a critical determinant of binding affinity.

-

Positional Isomers: The 3-hydroxy derivative (Compound 1) exhibits the highest affinity for both µ and κ receptors. Moving the hydroxyl group to the 2-position (Compound 2) or 4-position (Compound 3) leads to a significant decrease in affinity for all three receptor subtypes.

-

Modification of the 3-Hydroxyl Group: Replacing the 3-hydroxyl with a methoxy group (Compound 4) drastically reduces affinity, indicating the importance of the hydrogen-bonding capability of the hydroxyl group.[4] Conversion of the hydroxyl to various carbamates (Compounds 5, 6, and 7) largely retains the high affinity, suggesting that this position can tolerate substitution with groups that can act as hydrogen bond acceptors.

Analgesic Activity of Hydroxypiperidine Derivatives

The analgesic properties of hydroxypiperidine derivatives have been explored in various preclinical models. A study on a series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives demonstrated significant analgesic activity in the tail-flick test in rats.[7] All tested derivatives, when administered at a dose of 50 mg/kg, exhibited a notable increase in pain threshold.[7] While a direct head-to-head comparison of potencies in terms of ED50 values was not provided, the study highlights the potential of this scaffold in developing new analgesic agents.[7] Further SAR studies are needed to delineate the specific structural features that contribute to the observed analgesic effects.

Emerging Applications in Oncology and Virology

The versatility of the hydroxypiperidine scaffold extends to the development of anticancer and antiviral agents.

-

Anticancer Activity: Various piperidine derivatives have demonstrated cytotoxic effects against human cancer cell lines, often by inducing apoptosis.[2] The structure-activity relationships are complex, with the nature and position of substituents on the piperidine and any attached aromatic rings playing a crucial role in determining the anticancer potency.

-

Antiviral Activity: Hydroxypiperidine-based compounds have shown promise as antiviral agents. For instance, a series of N-substituted piperidine derivatives were found to be effective against the influenza A/H1N1 virus in vitro. These findings suggest that the hydroxypiperidine scaffold can serve as a valuable starting point for the design of novel antiviral drugs.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key biological assays are provided below.

α-Glucosidase Inhibition Assay

This colorimetric assay is used to determine the inhibitory activity of a test compound against α-glucosidase.

Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation, measured by the increase in absorbance at 405 nm, is proportional to the enzyme's activity.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Test compounds (hydroxypiperidine derivatives)

-

Acarbose (positive control)

-

Potassium phosphate buffer (100 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) (0.1 M)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of the test compounds and acarbose in DMSO.

-

In a 96-well plate, add 50 µL of 100 mM potassium phosphate buffer (pH 6.8) to each well.

-

Add 10 µL of the test compound solution at various concentrations to the respective wells. For the control, add 10 µL of DMSO.

-

Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of 5 mM pNPG solution to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

Terminate the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells.

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Tail-Flick Test for Analgesia

This in vivo assay is used to assess the analgesic properties of a compound by measuring the latency of a mouse or rat to withdraw its tail from a noxious thermal stimulus.

Principle: A focused beam of heat is applied to the animal's tail. The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency. An increase in this latency after drug administration indicates an analgesic effect.

Materials:

-

Tail-flick analgesiometer

-

Mice or rats

-

Test compounds (hydroxypiperidine derivatives)

-

Vehicle control (e.g., saline)

-

Positive control (e.g., morphine)

-

Animal restraints

Procedure:

-

Acclimatize the animals to the experimental room and the restraining device for at least 30 minutes before the experiment.

-

Gently place the animal in the restrainer, allowing the tail to be exposed.

-

Position the tail over the heat source of the analgesiometer.

-

Measure the baseline tail-flick latency by activating the heat source and starting the timer. The timer stops automatically when the animal flicks its tail. A cut-off time (typically 10-15 seconds) is set to prevent tissue damage.

-

Administer the test compound, vehicle, or positive control to the animals (e.g., via intraperitoneal or oral route).

-

At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), measure the tail-flick latency again.

-

The analgesic effect is expressed as the percentage of the maximum possible effect (% MPE) calculated using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100

Influenza Virus Replication Inhibition Assay (Cytopathic Effect Reduction Assay)

This cell-based assay is used to evaluate the ability of a compound to inhibit the replication of the influenza virus.

Principle: Influenza virus infection of susceptible cells, such as Madin-Darby Canine Kidney (MDCK) cells, leads to a cytopathic effect (CPE), which is characterized by morphological changes and cell death. An effective antiviral compound will protect the cells from virus-induced CPE.

Materials:

-

MDCK cells

-

Influenza virus stock

-

Test compounds (hydroxypiperidine derivatives)

-

Positive control antiviral (e.g., Oseltamivir)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Assay medium (serum-free medium with TPCK-trypsin)

-

Cell viability reagent (e.g., MTT or neutral red)

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed MDCK cells in a 96-well plate and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of the test compounds and the positive control in the assay medium.

-

Remove the growth medium from the cell monolayer and wash with phosphate-buffered saline (PBS).

-

Add the diluted compounds to the wells. Include wells with untreated, virus-infected cells (virus control) and untreated, uninfected cells (cell control).

-

Infect the cells (except for the cell control wells) with a predetermined dilution of the influenza virus stock.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

-

Assess cell viability using a suitable reagent (e.g., MTT). This typically involves adding the reagent to the wells, incubating, and then measuring the absorbance at a specific wavelength.

-

The percentage of CPE inhibition is calculated based on the difference in absorbance between the compound-treated wells and the control wells.

-

The EC50 (50% effective concentration) is the concentration of the compound that inhibits viral CPE by 50%. A parallel cytotoxicity assay (CC50) is also performed to assess the compound's toxicity to the host cells. The selectivity index (SI = CC50/EC50) is then calculated to determine the therapeutic window of the compound.

References

-

Saify ZS, Mushtaq N, Khan KM, Perveen S, Shah STA, Abdel-Jalil RJ, Fecker M, Voelter W. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chem Pharm Bull (Tokyo). 2005 Jan;53(1):64-6. Available from: [Link]

-

ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Available from: [Link]

-

Ma, S., Li, Q., Wu, J., Zhang, Y., Wang, R., & Li, Y. (2024). Synthesis and Biological Evaluation of New Dihydrofuro[3,2-b]piperidine Derivatives as Potent α-Glucosidase Inhibitors. Molecules, 29(5), 1135. Available from: [Link]

-

IZSVe. Influenza - Neuraminidase Inhibition Test. Available from: [Link]

-

Siddiqui, A. A., et al. (2012). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 25(4), 757-761. Available from: [Link]

-

Shcherbakov, D. N., et al. (2022). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals, 15(11), 1369. Available from: [Link]

-

De Clercq, E. (2009). A novel method for high-throughput screening to quantify antiviral activity against viruses that induce limited CPE. Journal of Virological Methods, 157(1), 60-66. Available from: [Link]

-

ResearchGate. (PDF) Antinociceptive activity of some 1, 4-substituted piperidine derivatives using tail flick method in mice. Available from: [Link]

-

Protocols.io. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Available from: [Link]

-

Caldwell, J. P., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(8), 2281-2284. Available from: [Link]

-

ResearchGate. IC50 of five phytochemical compounds for α-glucosidase inhibition. Available from: [Link]

-

Shcherbakov, D. N., et al. (2022). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals, 15(11), 1369. Available from: [Link]

-

JoVE. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Available from: [Link]

-

Publikationsserver der Universität Regensburg. Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. Available from: [Link]

-

ResearchGate. Comparison of α-glucosidase inhibitory activities of piperidine... Available from: [Link]

-

Le Roch, M., et al. (2025). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 23, 1644-1652. Available from: [Link]

-

PubMed Central. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Available from: [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

-

Schiller, P. W. (2005). Opioid peptide-derived analgesics. The AAPS journal, 7(3), E646–E651. Available from: [Link]

-

MDPI. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Available from: [Link]

-

MDPI. Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Available from: [Link]

-

PubMed Central. Synthesis, characterization, and in vitro and in silico α-glucosidase inhibitory evolution of novel N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivatives. Available from: [Link]

-

Santra, S., Kumar, S., Balakrishnan, S., Jhaj, R., & Ahmed, S. N. (2019). A comparative experimental study of analgesic activity of a novel non-steroidal anti-inflammatory molecule - zaltoprofen, and a standard drug - piroxicam, using murine models. Journal of experimental pharmacology, 11, 1–7. Available from: [Link]

-

bioRxiv. Pharmacological characterization of seven human histamine H3 receptor isoforms. Available from: [Link]

-

Virology Research Services. Understanding Cytotoxicity. Available from: [Link]

Sources

- 1. Neuroprotective effects of hesperidin and auraptene on 6-hydroxydopamine-induced neurodegeneration in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products